molecular formula C4H3NO3 B021251 1-Hydroxy-1H-pyrrole-2,5-dione CAS No. 4814-74-8

1-Hydroxy-1H-pyrrole-2,5-dione

Cat. No. B021251
CAS RN: 4814-74-8
M. Wt: 113.07 g/mol
InChI Key: BUXKULRFRATXSI-UHFFFAOYSA-N
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Description

1-Hydroxy-1H-pyrrole-2,5-dione, also known as 3-(hydroxypropyl)pyrrole-2,5-dione, is a chemical compound used in organic synthesis and medicinal chemistry . It has the molecular formula C4H3NO2 and a molecular weight of 97.0721 .


Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives has been a subject of interest in various studies . For instance, an operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions .


Molecular Structure Analysis

The molecular structure of 1-Hydroxy-1H-pyrrole-2,5-dione is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C4H3NO2/c6-3-1-2-4(7)5-3/h1-2H, (H,5,6,7) .


Chemical Reactions Analysis

Several chemical reactions involving 1H-pyrrole-2,5-dione have been reported . For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . Another study reported the synthesis of N-sulfonyl- and N-acylpyrroles via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization .


Physical And Chemical Properties Analysis

1-Hydroxy-1H-pyrrole-2,5-dione is stable under normal conditions of use . It has a molecular weight of 97.0721 .

Scientific Research Applications

Synthesis of Functional Polymers

N-Hydroxymaleimide is used in the synthesis and polymerization of functional polymers . For instance, O-Benzyl, O-acetyl, O-benzoyl, O-benzenesulfonyl, and O-methyl-N-hydroxymaleimide adducts of furan decompose at 140–190°C to produce the corresponding maleimides. The homo- and co-polymerization with styrene of these maleimides were carried out and monomer reactivity ratios and Q - e values for these maleimides were determined .

Oxidation of Thiols to Disulfides

N-Hydroxymaleimide is frequently used to selectively oxidize thiols to disulfides . This reaction is particularly useful in organic synthesis where selective oxidation is required.

Synthesis of α, β-Unsaturated Carbonyl Compounds

N-Hydroxymaleimide is used in the synthesis of α, β-unsaturated carbonyl compounds . These compounds are important in various chemical reactions due to their ability to act as both electrophiles and nucleophiles.

Acting as a Michael Acceptor

N-Hydroxymaleimide can act as a Michael acceptor . This makes it useful in the synthesis of peptides and proteins, as Michael acceptors are often used in the formation of carbon-carbon bonds in these molecules.

Generation of N-Hydroxy Anilines

N-Hydroxymaleimide can be used as an oxidant to generate N-hydroxy anilines in situ . These serve as key intermediates in the selective coupling reaction of N-substituted anilines with hydroxylamine derivatives, for the efficient synthesis of aromatic oximes.

Preparation of N-Hydroxymaleimide-Styrene Copolymer

N-Hydroxymaleimide is involved in the preparation of N-hydroxymaleimide-styrene copolymer . This copolymer has potential applications in various fields due to its unique properties.

Safety And Hazards

Based on animal studies, prolonged or repeated exposure via ingestion may cause damage to the stomach . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The synthesis and structural study of amidrazone derived pyrrole-2,5-dione derivatives have shown potential anti-inflammatory agents . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

1-hydroxypyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-3-1-2-4(7)5(3)8/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXKULRFRATXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197434
Record name 1-Hydroxy-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1H-pyrrole-2,5-dione

CAS RN

4814-74-8
Record name N-Hydroxymaleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4814-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-1H-pyrrole-2,5-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-1H-pyrrole-2,5-dione
Source EPA DSSTox
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Record name 1-hydroxy-1H-pyrrole-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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